4,5-Dichloro-1-methylimidazole
Overview
Description
Synthesis Analysis
- Pan Fu-you (2009) described the synthesis of a closely related compound, 5-Chloro-1-methyl-4-nitroimidazole, from diethyl ethaneioate through a four-step reaction. This process includes amination, cyclization, salt formation, and nitration, and was characterized using NMR, IR, and MS techniques (Pan Fu-you, 2009).
Molecular Structure Analysis
- Arjunan et al. (2014) conducted a comprehensive study on the molecular structure of 5-chloro-1-methyl-4-nitroimidazole, using B3LYP and B3PW91 methods to determine optimized geometrical structural parameters, harmonic vibrational frequencies, natural bonding orbital analysis, and frontier molecular orbitals (Arjunan et al., 2014).
Chemical Reactions and Properties
- Liu Qian-feng (2010) developed a new method for synthesizing 5-chloro-1-methyl-4-nitroimidazole, a compound closely related to 4,5-Dichloro-1-methylimidazole, indicating the potential chemical reactions and properties of these compounds. The synthesis involved aminolysis, semi-ring reaction, and nitration, with the process being energy-efficient and yielding a high output (Liu Qian-feng, 2010).
Physical Properties Analysis
- Gürbüz et al. (2016) synthesized and characterized 5,6-Dichloro/dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-dimethoxyphenyl)-1H-benzimidazoles, a class of compounds structurally similar to 4,5-Dichloro-1-methylimidazole. Their study included physical properties like molecular geometry, zero point energy, dipole moment, and charge distributions, providing insights into the physical properties of this family of compounds (Gürbüz et al., 2016).
Chemical Properties Analysis
- Mary et al. (2014) explored the chemical properties of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole, a compound similar to 4,5-Dichloro-1-methylimidazole. Their research involved analyzing the HOMO and LUMO, charge transfer within the molecule, and molecular electrostatic potential, which are essential aspects of understanding the chemical properties of this class of compounds (Mary et al., 2014).
Scientific Research Applications
Corrosion Inhibition : Imidazole and its derivatives, including 4,5-Dichloro-1-methylimidazole, have been studied for their efficiency as corrosion inhibitors for copper in acidic environments. These compounds show promising results in protecting copper surfaces from corrosion, suggesting their potential application in industries where copper is a common material (Gašparac et al., 2000).
Pharmaceutical and Agricultural Chemicals : 4-Methylimidazole, a related compound, is widely used in the manufacture of pharmaceuticals, photographic chemicals, dyes, pigments, cleaning, and agricultural chemicals. It is also found as a by-product in some foods and tobacco smoke. Its potential for human exposure makes it a subject of toxicological studies (Chan et al., 2007).
Food Additives : In food science, 4-Methylimidazole is often discussed concerning its presence in caramel colors and other food additives. It is a compound of interest due to its potential health effects, necessitating effective methods for its detection and quantification in various food products (Moretton et al., 2011).
Nucleic Acids Research : 4,5-Dicyanoimidazole, another derivative, has been used as an activator in the synthesis of oligonucleotides, showing potential in the field of genetic research and biotechnology (Vargeese et al., 1998).
Anticarcinogenic and Antioxidant Effects : Some studies have explored the anticarcinogenic and antioxidant effects of methylimidazole derivatives. These studies indicate the potential therapeutic applications of these compounds in cancer treatment and prevention (Tazehkand et al., 2017).
Organometallic Chemistry and Medicine : 4,5-Dichloro-1-methylimidazole has been used in synthesizing silver complexes with potential antibacterial and cytotoxic properties. Such studies are vital in the development of new drugs and antibacterial agents (Patil et al., 2010).
Safety And Hazards
“4,5-Dichloro-1-methylimidazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .
properties
IUPAC Name |
4,5-dichloro-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYQLPWYFQBZOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343683 | |
Record name | 4,5-dichloro-1-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-1-methylimidazole | |
CAS RN |
1192-53-6 | |
Record name | 4,5-dichloro-1-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.